1-Bromo-2,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Bromo-2,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H3BrF5O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene typically involves halogenation and etherification reactions. One common method includes the bromination of 2,5-difluorophenol followed by the introduction of the trifluoroethoxy group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and potassium carbonate (K2CO3) as a base in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming difluoro-trifluoroethoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azido-difluoro-trifluoroethoxybenzene or thiol-difluoro-trifluoroethoxybenzene.
Oxidation: Products include difluoro-trifluoroethoxyquinone.
Reduction: Products include difluoro-trifluoroethoxybenzene.
Scientific Research Applications
1-Bromo-2,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and fluorine atoms can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar structure but lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
1,4-Dibromo-2,5-difluorobenzene: Contains an additional bromine atom, leading to different substitution patterns and reactivity.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Similar trifluoroethyl group but lacks the difluoro substitution on the benzene ring.
Uniqueness
1-Bromo-2,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both difluoro and trifluoroethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, offering different reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-6(11)7(2-5(4)10)15-3-8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNRMQJZVIJNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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